4-[4-(6-Methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine 4-[4-(6-Methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine 4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine is a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 948557-43-5
VCID: VC0545351
InChI: InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29)
SMILES: COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5
Molecular Formula: C26H21N3O2S
Molecular Weight: 439.5 g/mol

4-[4-(6-Methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine

CAS No.: 948557-43-5

Inhibitors

VCID: VC0545351

Molecular Formula: C26H21N3O2S

Molecular Weight: 439.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-[4-(6-Methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine - 948557-43-5

CAS No. 948557-43-5
Product Name 4-[4-(6-Methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Molecular Formula C26H21N3O2S
Molecular Weight 439.5 g/mol
IUPAC Name 4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Standard InChI InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29)
Standard InChIKey SINQIEAULQKUPD-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5
Appearance Solid powder
Description 4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine is a member of imidazoles.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tie2-IN-5; Tie2 IN 5; Tie2IN5; Tie2 inhibitor 5; Tie2-inhibitor-5; Tie2 kinase inhibitor 5; Compound 5;
Reference 1: El-Damasy AK, Cho NC, Nam G, Pae AN, Keum G. Discovery of a Nanomolar Multikinase Inhibitor (KST016366): A New Benzothiazole Derivative with Remarkable Broad-Spectrum Antiproliferative Activity. ChemMedChem. 2016 Aug 5;11(15):1587-95. doi: 10.1002/cmdc.201600224. Epub 2016 Jul 12. PubMed PMID: 27405013.
2: Wang HC, Chang FR, Huang TJ, Kuo CY, Tsai YC, Wu CC. (-)-Liriopein B Suppresses Breast Cancer Progression via Inhibition of Multiple Kinases. Chem Res Toxicol. 2015 May 18;28(5):897-906. doi: 10.1021/tx500518j. Epub 2015 Apr 21. PubMed PMID: 25856345.
3: Semones M, Feng Y, Johnson N, Adams JL, Winkler J, Hansbury M. Pyridinylimidazole inhibitors of Tie2 kinase. Bioorg Med Chem Lett. 2007 Sep 1;17(17):4756-60. Epub 2007 Jun 27. PubMed PMID: 17618114.
4: Gingrich DE, Reddy DR, Iqbal MA, Singh J, Aimone LD, Angeles TS, Albom M, Yang S, Ator MA, Meyer SL, Robinson C, Ruggeri BA, Dionne CA, Vaught JL, Mallamo JP, Hudkins RL. A new class of potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: structure-activity relationships for a series of 9-alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones and the identification of CEP-5214 and its dimethylglycine ester prodrug clinical candidate CEP-7055. J Med Chem. 2003 Dec 4;46(25):5375-88. PubMed PMID: 14640546.
PubChem Compound 23625762
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator